Undecyl 12-hydroxyoctadecanoate
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Overview
Description
Undecyl 12-hydroxyoctadecanoate: is a chemical compound with the molecular formula C29H58O3 . It is an ester derived from octadecanoic acid (stearic acid) and undecanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 12-hydroxyoctadecanoate typically involves the esterification of 12-hydroxyoctadecanoic acid with undecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and reaction of the starting materials, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Undecyl 12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Undecyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of undecyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active components, which can then interact with specific receptors or enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-hydroxyoctadecanoate
- Ethyl 12-hydroxyoctadecanoate
- Propyl 12-hydroxyoctadecanoate
Uniqueness
Undecyl 12-hydroxyoctadecanoate is unique due to its longer alkyl chain compared to similar compounds. This longer chain imparts distinct physicochemical properties, such as higher hydrophobicity and lower solubility in water. These properties make it particularly useful in applications where enhanced emulsifying and moisturizing effects are desired .
Properties
CAS No. |
824950-72-3 |
---|---|
Molecular Formula |
C29H58O3 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
undecyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C29H58O3/c1-3-5-7-9-10-13-16-19-23-27-32-29(31)26-22-18-15-12-11-14-17-21-25-28(30)24-20-8-6-4-2/h28,30H,3-27H2,1-2H3 |
InChI Key |
FEGOAAHMERAQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origin of Product |
United States |
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